
1-Methyl-4H-pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4H-pyridine-3-carbaldehyde (MPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-4H-pyridine-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile and a Lewis base. 1-Methyl-4H-pyridine-3-carbaldehyde can form complexes with metal ions, which can be used in catalytic reactions. It can also act as a ligand, forming coordination complexes with metal ions.
Biochemische Und Physiologische Effekte
1-Methyl-4H-pyridine-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-Methyl-4H-pyridine-3-carbaldehyde can inhibit the growth of certain cancer cells. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4H-pyridine-3-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4H-pyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for 1-Methyl-4H-pyridine-3-carbaldehyde and its derivatives. Another area of research could focus on the potential applications of 1-Methyl-4H-pyridine-3-carbaldehyde in catalysis and material science. Further studies could also explore the biochemical and physiological effects of 1-Methyl-4H-pyridine-3-carbaldehyde and its potential applications in medicine.
Synthesemethoden
1-Methyl-4H-pyridine-3-carbaldehyde can be synthesized through a simple three-step process. The first step involves the condensation of 2-acetylpyridine with paraformaldehyde in the presence of sodium hydroxide. This reaction leads to the formation of 2-(formylmethyl)pyridine. In the second step, this intermediate compound is treated with methylamine, which results in the formation of 1-methyl-4-(formylmethyl)pyridinium chloride. Finally, this compound is reduced with sodium borohydride to yield 1-Methyl-4H-pyridine-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields of science. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 1-Methyl-4H-pyridine-3-carbaldehyde is also used as a key intermediate in the synthesis of pyridine-based ligands, which have potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
1-methyl-4H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-4-2-3-7(5-8)6-9/h2,4-6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPDDSVRUOLJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydropyridine-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



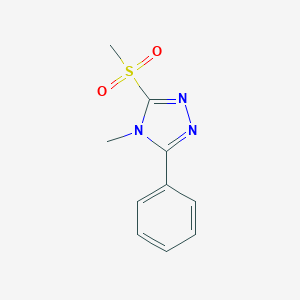

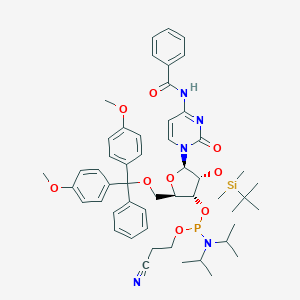
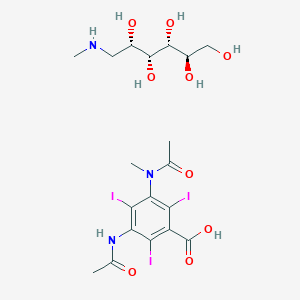

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
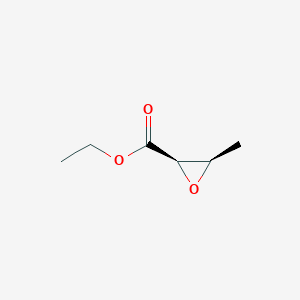

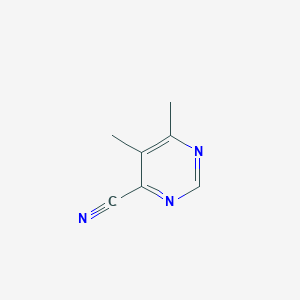

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)